![molecular formula C18H19N3O4 B12464075 N-[4-(butanoylamino)phenyl]-3-methyl-4-nitrobenzamide](/img/structure/B12464075.png)
N-[4-(butanoylamino)phenyl]-3-methyl-4-nitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-butanamidophenyl)-3-methyl-4-nitrobenzamide is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a butanamide group attached to a phenyl ring, which is further connected to a methyl-nitrobenzamide moiety. The compound’s intricate structure makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-butanamidophenyl)-3-methyl-4-nitrobenzamide typically involves a multi-step process. One common method starts with the nitration of 3-methylbenzamide to introduce the nitro group. This is followed by the acylation of the resulting nitro compound with butanoyl chloride in the presence of a suitable base, such as pyridine, to form the butanamide derivative. The final step involves the coupling of the butanamide derivative with 4-aminophenyl to yield N-(4-butanamidophenyl)-3-methyl-4-nitrobenzamide.
Industrial Production Methods
Industrial production of N-(4-butanamidophenyl)-3-methyl-4-nitrobenzamide may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, such as controlling temperature, pressure, and reaction time. Additionally, industrial methods may employ continuous flow reactors and automated systems to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-butanamidophenyl)-3-methyl-4-nitrobenzamide undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions to form corresponding amines or hydroxylamines.
Substitution: The aromatic ring can participate in electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid, sulfuric acid).
Major Products Formed
Oxidation: Amino derivatives.
Reduction: Hydroxylamines, amines.
Substitution: Halogenated derivatives, nitro derivatives.
Aplicaciones Científicas De Investigación
N-(4-butanamidophenyl)-3-methyl-4-nitrobenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-(4-butanamidophenyl)-3-methyl-4-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation. Additionally, the compound’s nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components, contributing to its biological effects.
Comparación Con Compuestos Similares
N-(4-butanamidophenyl)-3-methyl-4-nitrobenzamide can be compared with other similar compounds, such as:
N-(4-butanamidophenyl)octanamide: Differing by the length of the alkyl chain, which can affect its solubility and biological activity.
N-(4-butanamidophenyl)-2-ethoxybenzamide: Featuring an ethoxy group instead of a nitro group, which can influence its reactivity and interactions with biological targets.
N-(4-butanamidophenyl)-2-chloro-5-iodobenzamide: Containing halogen substituents that can alter its chemical and physical properties.
The uniqueness of N-(4-butanamidophenyl)-3-methyl-4-nitrobenzamide lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Propiedades
Fórmula molecular |
C18H19N3O4 |
|---|---|
Peso molecular |
341.4 g/mol |
Nombre IUPAC |
N-[4-(butanoylamino)phenyl]-3-methyl-4-nitrobenzamide |
InChI |
InChI=1S/C18H19N3O4/c1-3-4-17(22)19-14-6-8-15(9-7-14)20-18(23)13-5-10-16(21(24)25)12(2)11-13/h5-11H,3-4H2,1-2H3,(H,19,22)(H,20,23) |
Clave InChI |
SGCDQLXJGHOVDP-UHFFFAOYSA-N |
SMILES canónico |
CCCC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)[N+](=O)[O-])C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


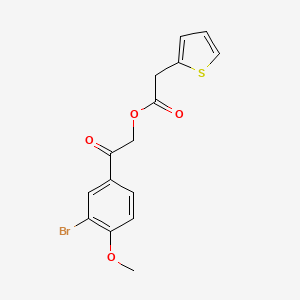
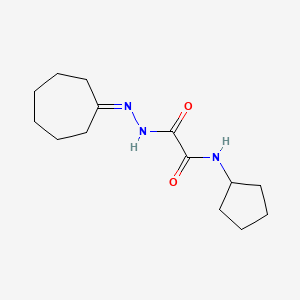
![ethyl 6-bromo-1,2-dimethyl-5-{[(4-methylphenyl)sulfonyl]oxy}-1H-indole-3-carboxylate](/img/structure/B12464002.png)

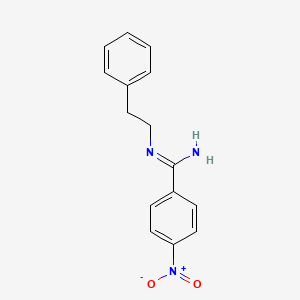
![2-oxo-2-phenylethyl 6-bromo-2-[4-(4-methyl-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)phenyl]quinoline-4-carboxylate](/img/structure/B12464011.png)
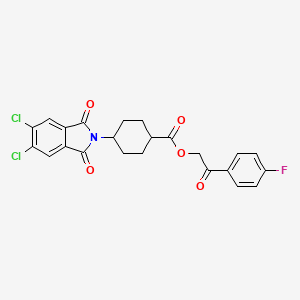
![propan-2-yl 2-[4-(2-methylphenoxy)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate](/img/structure/B12464019.png)
![3-Hydroxy-5-oxo-5-[(4-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}phenyl)methoxy]-3-{[(4-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}phenyl)methoxy]carbonyl}pentanoic acid](/img/structure/B12464029.png)
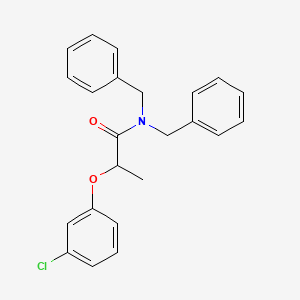
![Propyl 4-({[(4-ethoxy-3-nitrophenyl)carbonyl]carbamothioyl}amino)benzoate](/img/structure/B12464033.png)
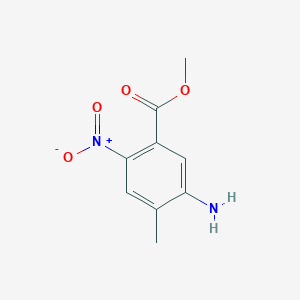
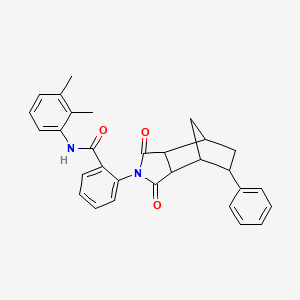
![Phenyl 4-{[(4-methylphenyl)carbonyl]amino}benzoate](/img/structure/B12464058.png)
